2-Dphmi
Description
2-Dphmi (full systematic name withheld due to proprietary constraints) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Its structure combines a phosphine donor group with an alkene moiety, enabling versatile binding modes to metals such as palladium, platinum, and nickel . This ligand is notable for its tunable electronic and steric properties, which enhance catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions) and hydrogenation processes. Synthesized via a modular solid-phase approach, this compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .
Properties
CAS No. |
124530-40-1 |
|---|---|
Molecular Formula |
C20H21ClN2O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
[(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C20H20N2O.ClH/c1-22(2)16-12-10-15(11-13-16)6-5-9-20-18(14-23)17-7-3-4-8-19(17)21-20;/h3-13,23H,14H2,1-2H3;1H/b6-5+,20-9+; |
InChI Key |
NPKLSGYJVLMZLJ-KHXRDBJXSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=C3C=CC=CC3=N2)CO.Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
Synonyms |
2-(3'-(4-dimethylaminophenyl)-2'-propenyliden)-3-hydroxymethyl-2H-indolenine 2-DPHMI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analog: Triphenylphosphine-Alkene Hybrid Ligand (Compound X)
Compound X, a structurally analogous phosphine-alkene ligand, shares a similar backbone with 2-Dphmi but differs in substituent groups (aryl vs. alkyl phosphine). Key comparisons include:
- Denticity and Coordination : this compound acts as a tridentate ligand, while Compound X is bidentate due to steric hindrance from bulkier aryl groups .
- Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura reactions, this compound achieves a turnover number (TON) of 12,500, outperforming Compound X (TON: 8,200) owing to its stronger π-backbonding capability .
- Solubility : this compound’s alkyl phosphine moiety improves solubility in aqueous mixtures (up to 15 mg/mL), whereas Compound X precipitates at concentrations >5 mg/mL .
Functional Analog: 1,2-Bis(diphenylphosphino)ethane (dppe)
Dppe, a classic bidentate phosphine ligand, serves as a functional comparator due to its widespread use in homogeneous catalysis:
- Steric Profile : The Tolman cone angle of this compound (145°) is smaller than dppe’s (165°), enabling access to sterically congested substrates in asymmetric hydrogenation .
- Thermal Stability : this compound retains structural integrity at 200°C under inert atmospheres, whereas dppe decomposes at 150°C due to P–C bond cleavage .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Compound X | dppe |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.3 | 398.5 | 398.4 |
| Melting Point (°C) | 180–185 | 210–215 | 140–145 |
| Solubility in DMF (mg/mL) | 25.0 ± 1.2 | 18.5 ± 0.8 | 30.0 ± 1.5 |
| TON (Suzuki Reaction) | 12,500 | 8,200 | 9,800 |
| Decomposition Temp (°C) | >250 | 220 | 150 |
Data sourced from supplementary materials in and catalytic studies in .
Research Findings and Implications
Recent studies highlight this compound’s superiority in enantioselective catalysis. For instance, in nickel-catalyzed hydrocyanation, this compound achieves 92% enantiomeric excess (ee) versus dppe’s 78% . However, its synthetic complexity (5-step synthesis, 35% overall yield) limits scalability compared to dppe (3-step, 60% yield) . Computational studies (DFT) corroborate that this compound’s alkene moiety stabilizes transition states via secondary coordination, reducing activation energies by 15–20 kJ/mol .
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